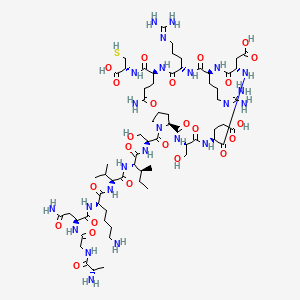
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate is a complex organic compound with a molecular formula of C16-H18-N2-O2.C4-H4-O4 and a molecular weight of 386.44 . This compound is notable for its unique structure, which includes an oxime functional group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate typically involves the formation of the oxime from the corresponding ketone or aldehyde. This is achieved through the reaction of the carbonyl compound with hydroxylamine (NH2OH) under acidic conditions to form the oxime
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate involves its interaction with specific molecular targets and pathways. The oxime group is known to reactivate acetylcholinesterase (AChE), an enzyme that is inhibited by organophosphate compounds . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the restoration of its activity.
Comparación Con Compuestos Similares
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate can be compared with other oxime-based compounds, such as:
Pralidoxime: An FDA-approved oxime used to treat organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.
Methoxime: An oxime derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the presence of the hydrogen fumarate salt, which may confer distinct properties and applications compared to other oxime-based compounds .
Propiedades
Número CAS |
18656-26-3 |
|---|---|
Fórmula molecular |
C20H22N2O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(Z)-[1-amino-2-[(2-methylphenyl)-phenylmethoxy]ethylidene]-hydroxyazanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c1-12-7-5-6-10-14(12)16(20-11-15(17)18-19)13-8-3-2-4-9-13;5-3(6)1-2-4(7)8/h2-10,16,19H,11H2,1H3,(H2,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
YCUAEJFMRQCOBF-WLHGVMLRSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC/C(=[NH+]/O)/N.C(=C/C(=O)[O-])\C(=O)O |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC(=[NH+]O)N.C(=CC(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)



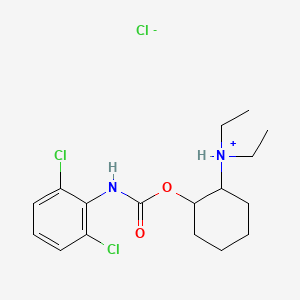
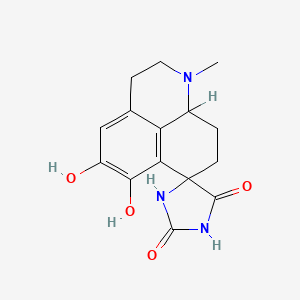
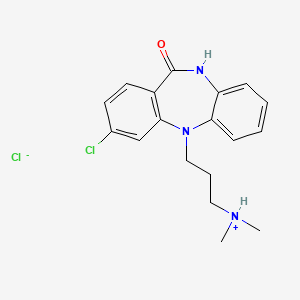
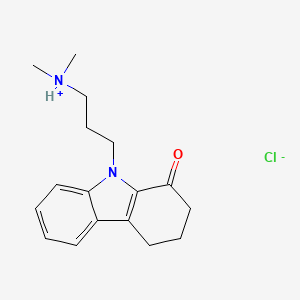
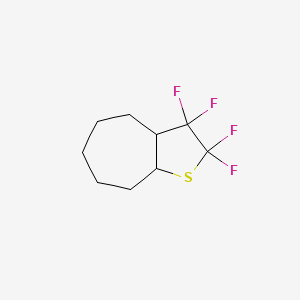
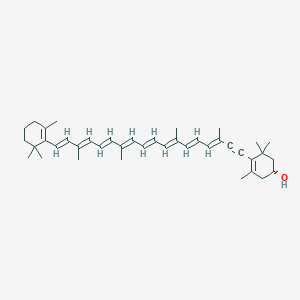
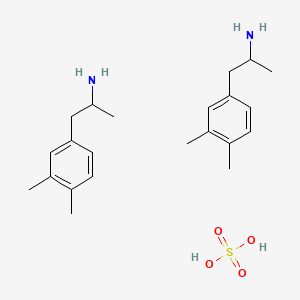
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
